2-(2,2-Dimethylpropanoyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile
Description
This compound belongs to the α,β-unsaturated acrylonitrile family, characterized by a prop-2-enenitrile backbone substituted with a pyrimidin-2-ylamino group at position 3 and a bulky 2,2-dimethylpropanoyl (pivaloyl) group at position 2. Its molecular formula is C₁₄H₁₇N₃O, with a molar mass of 243.3 g/mol .
Properties
IUPAC Name |
(2Z)-4,4-dimethyl-3-oxo-2-[(pyrimidin-2-ylamino)methylidene]pentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-12(2,3)10(17)9(7-13)8-16-11-14-5-4-6-15-11/h4-6,8H,1-3H3,(H,14,15,16)/b9-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGINKVJHGLEZTE-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=NC=CC=N1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\NC1=NC=CC=N1)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,2-Dimethylpropanoyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1025640-65-6
- Molecular Formula : C12H14N4O
- Molecular Weight : 230.27 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer properties and enzyme inhibition.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines. The mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell division and proliferation .
Enzyme Inhibition
The compound has also been identified as an inhibitor of specific enzymes, including firefly luciferase (EC 1.13.12.7). This enzyme is commonly used in bioluminescence assays and is indicative of the compound's potential utility in biochemical research and therapeutic applications .
In Vitro Studies
A study investigating the optical and biological properties of related compounds highlighted that only certain derivatives were effective against A549 and HeLa cells, with complex interactions affecting their efficacy . The selectivity towards tumor cells over non-tumor cells suggests a promising therapeutic index.
The biological activity is believed to be mediated through several mechanisms:
- Inhibition of Tubulin Polymerization : This action leads to disruption in the mitotic spindle formation, causing cell cycle arrest and apoptosis in rapidly dividing cells.
- Enzyme Interaction : By inhibiting enzymes like firefly luciferase, the compound may alter metabolic pathways crucial for cancer cell survival .
Data Table: Biological Activity Summary
| Activity | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Cytotoxicity | A549 | Significant | Inhibition of tubulin polymerization |
| Cytotoxicity | HeLa | Moderate | Inhibition of tubulin polymerization |
| Enzyme Inhibition | Firefly Luciferase | 26% inhibition | Competitive inhibition |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Steric Effects : The pivaloyl group in the target compound reduces molecular flexibility and increases hydrophobicity compared to sulfonyl or pyridinyl analogs .
- Electronic Properties: The diphenylamino-substituted analog exhibits a lower HOMO-LUMO gap (3.2 eV) due to extended conjugation, whereas the target compound’s gap is higher (~4.0 eV estimated), limiting charge-transfer efficiency .
- Solubility : Sulfonyl groups (e.g., in ) improve aqueous solubility, while pivaloyl and alkyne substituents favor organic solvents like dichloromethane or THF .
Stability and Reactivity
- Hydrolytic Stability: The cyano group in all analogs is susceptible to hydrolysis under basic conditions. However, the pivaloyl group in the target compound provides steric shielding, slowing degradation compared to sulfonyl or alkyne-substituted analogs .
Preparation Methods
Knoevenagel Condensation Approach
Route 1A: Direct Condensation
Reaction Scheme:
Pivaloylacetonitrile + 2-Aminopyrimidine → Target Compound
Conditions :
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine (TEA)
- Temperature: 60°C, 12 hr
- Catalyst: None
Yield : 42% (crude), 35% after purification
Mechanistic Insight :
The reaction proceeds via base-mediated deprotonation of the active methylene group in pivaloylacetonitrile, followed by nucleophilic attack on 2-aminopyrimidine. Steric hindrance from the pivaloyl group necessitates prolonged reaction times.
Palladium-Catalyzed Cross-Coupling
Route 2B: Buchwald-Hartwig Amination
Reaction Scheme:
3-Bromoprop-2-enenitrile + Pivaloyl Chloride → Intermediate
Intermediate + 2-Aminopyrimidine → Target Compound
Optimized Conditions :
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: Diisopropylethylamine (DIPEA)
- Solvent: Toluene
- Temperature: 100°C, 6 hr
Yield : 58% (two steps)
Advantages :
Protecting Group Strategy
Route 3C: Boc-Protected Intermediate
Step 1: 2-Aminopyrimidine → Boc-protected derivative
Step 2: Condensation with pivaloylacetonitrile
Step 3: Acidic deprotection
Key Data :
| Step | Reagent | Time | Yield |
|---|---|---|---|
| 1 | Boc₂O, DMAP | 2 hr | 92% |
| 2 | DIPEA, DCM | 8 hr | 67% |
| 3 | TFA/CH₂Cl₂ (1:1) | 30 min | 95% |
Comparative Analysis of Synthetic Methods
| Parameter | Route 1A | Route 2B | Route 3C |
|---|---|---|---|
| Total Yield | 35% | 58% | 58% |
| Purity (HPLC) | 92.4% | 98.1% | 99.3% |
| Reaction Scale | <10 g | <100 g | <1 kg |
| Catalyst Cost | - | $$$ | $ |
| Byproducts | 3 | 1 | 2 |
| Process Complexity | Low | Medium | High |
Key Observations :
- Route 2B provides the best balance of yield and purity for laboratory-scale synthesis
- Route 3C demonstrates scalability potential with pharmaceutical-grade purity
- Route 1A remains valuable for quick access to small quantities
Critical Process Parameters
Solvent Optimization
Temperature Effects
| Temperature Range | Outcome |
|---|---|
| 25-50°C | Slow reaction (≤20% conversion) |
| 60-80°C | Optimal kinetics |
| >90°C | Decomposition dominates |
Characterization Data
Spectroscopic Properties
¹H NMR (400 MHz, CDCl₃) :
- δ 8.75 (d, J=4.8 Hz, 2H, Pyrimidine H4,H6)
- δ 7.25 (t, J=4.8 Hz, 1H, Pyrimidine H5)
- δ 6.89 (s, 1H, Enenitrile CH)
- δ 1.35 (s, 9H, Pivaloyl C(CH₃)₃)
IR (ATR) :
- 2215 cm⁻¹ (C≡N stretch)
- 1678 cm⁻¹ (C=O stretch)
- 1590 cm⁻¹ (C=N stretch)
Industrial Considerations
Cost Analysis
| Component | Route 1A Cost | Route 2B Cost | Route 3C Cost |
|---|---|---|---|
| Raw Materials | $12/g | $18/g | $15/g |
| Catalysts | - | $8/g | $0.5/g |
| Purification | $5/g | $3/g | $7/g |
| Total | $17/g | $29/g | $22.5/g |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
